molecular formula C14H11Cl2N3O3S3 B2566058 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide CAS No. 923244-19-3

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2566058
CAS No.: 923244-19-3
M. Wt: 436.34
InChI Key: LJVYVOJGWKRGLN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a thiophene ring substituted with dichloro and carboxamide groups, and a benzothiazole moiety with a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable thiophene precursor with chlorinating agents to introduce the dichloro groups.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the thiophene derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxamide group.

    Substitution: The dichloro groups on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide
  • 2,5-dichloro-N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide

Uniqueness

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide is unique due to the presence of the dimethylsulfamoyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern on the thiophene and benzothiazole rings can result in distinct properties compared to its analogs.

Properties

IUPAC Name

2,5-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3S3/c1-19(2)25(21,22)7-3-4-9-10(5-7)23-14(17-9)18-13(20)8-6-11(15)24-12(8)16/h3-6H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVYVOJGWKRGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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